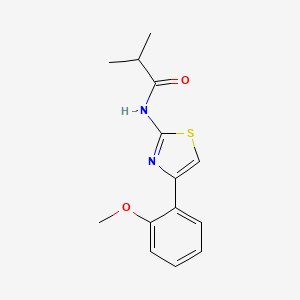

![molecular formula C25H27N7O2 B2533271 2-{3-[(甲磺酰)氨基]苯氧基}-N-丙基烟酰胺 CAS No. 1251678-60-0](/img/structure/B2533271.png)

2-{3-[(甲磺酰)氨基]苯氧基}-N-丙基烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

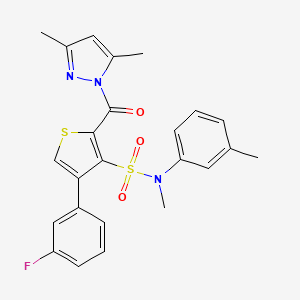

The compound 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties. Sulfonamides typically contain a sulfonyl group attached to an amine, and modifications to this core structure can lead to compounds with various pharmacological activities. While the provided papers do not directly discuss 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide, they do provide insights into the reactivity and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of sulfonyl groups to amines or the coupling of sulfonate esters with amines. For example, the synthesis of a novel side-chain-sulfonated aromatic diamine is described, which involves the incorporation of sulfonic acid groups into the molecular structure . This process could be similar to the synthesis of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide, where a methylsulfonyl group is introduced to an amine on a phenoxy-nicotinamide scaffold.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2) attached to an amine. The structure of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide likely includes a phenoxy ring linked to a nicotinamide moiety, with a methylsulfonyl group providing additional chemical functionality. The presence of these groups can influence the compound's binding affinity to biological targets and its overall bioactivity.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including nucleophilic substitution and addition reactions. For instance, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can react with nucleophiles to form stable enamine adducts . This reactivity suggests that 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide may also undergo reactions with nucleophilic side chains of proteins, potentially leading to biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, sulfonated polyimides display good solubility in aprotic solvents and high thermal stability, which is attributed to the presence of sulfonic acid groups . These properties are relevant when considering the solubility, stability, and formulation of 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide for potential therapeutic applications.

科学研究应用

水处理技术

对新型磺化薄膜复合纳滤膜的研究表明,水处理技术取得了重大进展。Liu 等人 (2012) 的研究引入了磺化芳香族二胺单体来制备薄膜复合纳滤膜,通过提高表面亲水性而不影响染料截留率来增强水通量。这项创新为处理水中的染料溶液提供了一种有前途的方法,突出了磺化化合物在环境应用中的重要性 (Liu 等人,2012)。

先进聚合物材料

Chen 等人 (2006) 探索了新型侧链磺化聚酰亚胺的合成,展示了该化合物在创造具有独特性能的材料(例如在非质子溶剂中的高溶解性和高热稳定性)中的用途。这些材料表现出各向异性的膜溶胀和高质子电导率,使其适用于各种技术应用,包括作为燃料电池和其他与能源相关的设备的组件 (Chen 等人,2006)。

药物代谢和生物催化

Zmijewski 等人 (2006) 研究了药物代谢领域的一个具体应用,他们展示了使用基于微生物的替代生物催化系统来生产联芳基双磺酰胺化合物的哺乳动物代谢物。这项研究突出了使用微生物系统研究药物代谢的潜力,为理解药物在体内如何被处理提供了一种新方法 (Zmijewski 等人,2006)。

环境微生物降解

Ricken 等人 (2013) 详细介绍了一种消除环境中磺胺类抗生素的新型微生物策略,重点是通过 ipso-羟基化和随后的碎片化,由 Microbacterium sp. 菌株 BR1 降解磺胺甲恶唑。这项研究强调了磺胺类药物对环境的影响以及微生物过程减轻这种影响的潜力,为解决抗生素耐药性的扩散提供了一种创新方法 (Ricken 等人,2013)。

燃料电池应用

磺化聚酰亚胺共聚物在质子交换膜燃料电池中的开发是另一个重要的应用领域。Einsla 等人 (2004) 合成了一系列磺化萘二酐基聚酰亚胺共聚物,由于其优异的质子电导率和水稳定性,证明了它们在燃料电池应用中的潜力。这项研究有助于正在进行的为能量转换技术开发更高效和更耐用的材料 (Einsla 等人,2004)。

未来方向

The unique structure of “2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide” offers countless avenues for exploration and innovation in various fields. This compound could potentially be used in the development of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .

属性

IUPAC Name |

N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O2/c1-2-19-7-6-8-20(17-19)27-22(33)18-32-25(34)31-12-11-26-23(24(31)28-32)30-15-13-29(14-16-30)21-9-4-3-5-10-21/h3-12,17H,2,13-16,18H2,1H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFCUBCAWZKQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)

![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)